molecular formula C16H17BrN2O3S B1439730 N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide CAS No. 1138445-63-2

N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide

Cat. No. B1439730
CAS RN: 1138445-63-2
M. Wt: 397.3 g/mol
InChI Key: GAUNBRXAYXVGIB-UHFFFAOYSA-N
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Description

“N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide” is a molecular compound that has gained significant interest in various scientific fields due to its unique properties and potential implications in research and industry. It is a product for proteomics research .


Synthesis Analysis

Sulfonamides, such as this compound, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Reactions that occur at the benzylic position are very important for synthesis problems .


Molecular Structure Analysis

The general formula for sulfonamides, which this compound is a part of, is R−SO2NR’R" or R−S (=O)2−NR’R", where each R is some organic group . The molecular formula for this specific compound is C16H17BrN2O3S, and it has a molecular weight of 397.3 .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . Reactions at the benzylic position are also significant .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity. In particular, derivatives of this compound have shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This suggests that it could be used in the development of new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer properties of this compound. Specifically, certain derivatives have demonstrated activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates potential for use in cancer treatment, particularly for breast cancer.

Drug Resistance Combat

The compound has been used in efforts to combat drug resistance in pathogens and cancerous cells . This is a significant area of research given the increasing prevalence of drug-resistant strains of various diseases.

Molecular Docking Studies

Molecular docking studies have been carried out with this compound to study its binding mode with receptors . This is crucial in drug design as it helps in understanding how the compound interacts with its target, which can inform the development of more effective drugs.

Synthesis of Derivatives

The compound serves as a base for the synthesis of various derivatives, which are then studied for their physicochemical properties and spectroanalytical data . These derivatives expand the potential applications of the base compound.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has also been studied for its antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and thus this compound could have potential health benefits in this area.

Toxicity Studies

The compound has been studied for its toxicity on freshwater cladoceran Daphnia magna Straus . Understanding the toxicity of a compound is crucial in assessing its safety for use in various applications.

In Silico Studies

In silico studies have been performed on this compound to predict its antimicrobial effect and toxicity . These studies are an important part of drug discovery and development, helping to predict the behavior of the compound before it is tested in vitro or in vivo.

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNBRXAYXVGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164800
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide

CAS RN

1138445-63-2
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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